N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Catalog No.
S15711801
CAS No.
M.F
C17H16BrN3O3
M. Wt
390.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-...

Product Name

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

IUPAC Name

N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-1-methylindole-2-carboxamide

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

InChI

InChI=1S/C17H16BrN3O3/c1-21-12-5-3-2-4-11(12)10-13(21)16(22)19-8-9-20-17(23)14-6-7-15(18)24-14/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,23)

InChI Key

VXLHDUMSVMOGDY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(O3)Br

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound belonging to the class of indole derivatives. Its molecular formula is C17H16BrN3O3C_{17}H_{16}BrN_{3}O_{3}, with a molecular weight of approximately 376.20 g/mol. The structure is characterized by an indole core substituted with various functional groups, including a bromofuran moiety and an amide linkage, which contribute to its unique chemical properties and potential biological activities. The compound's IUPAC name is N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-1H-indole-2-carboxamide, and it can be represented by the canonical SMILES notation:

Due to its functional groups. Key reactions include:

  • Amide Formation: The carbonyl group can react with amines to form amides, which is crucial for synthesizing derivatives.
  • Bromination: The presence of the bromine atom in the furan ring allows for further bromination or substitution reactions.
  • Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions, yielding corresponding acids and amines.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling modifications for specific applications.

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide exhibits significant biological activity primarily attributed to its interaction with specific molecular targets. The indole structure facilitates hydrogen bonding with enzymes and proteins, potentially inhibiting their functions. This inhibition may lead to various biological effects, including:

  • Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth.
  • Anticancer Activity: Preliminary studies suggest that it may interfere with cancer cell proliferation.

The presence of the bromofuran moiety could enhance these effects by interacting with distinct cellular pathways, making this compound a candidate for further pharmacological studies .

The synthesis of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves several steps:

  • Preparation of 5-Bromofuran-2-Carboxylic Acid: This can be synthesized from furan derivatives through bromination reactions.
  • Formation of Amine Linkage: Reacting the carboxylic acid with an appropriate amine to form an amide.
  • Indole Derivative Synthesis: The indole moiety can be introduced via cyclization reactions involving appropriate precursors.

These methods allow for the generation of this compound in a laboratory setting and facilitate further modifications .

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has potential applications in various fields, including:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial and anticancer agents.
  • Synthetic Organic Chemistry: As a building block for synthesizing other complex molecules.

Its unique structural features make it valuable for research in drug development and synthetic methodologies .

Interaction studies reveal that N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can bind with specific receptors or enzymes, influencing various biological pathways. These studies typically involve:

  • Molecular Docking: To predict binding affinities with target proteins.
  • In Vitro Assays: To evaluate biological activity against specific cellular targets.

Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-3-carboxamideContains a pyridine ring instead of indolePotentially different biological activity due to pyridine's electronic properties
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1,3-benzothiazole-2-carboxamideIncorporates a benzothiazole moietyMay exhibit unique pharmacological profiles due to sulfur presence
N-(2-{[(5-bromofuran-2-yloxy)carbonyl]amino}ethyl)-indoleFeatures an ether linkage instead of an amideAlters solubility and reactivity compared to the original compound

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide stands out due to its specific combination of the bromofuran and indole structures, which imparts unique chemical and biological properties not found in other similar compounds. Its ability to form hydrogen bonds and interact with diverse molecular targets enhances its potential as a valuable compound for scientific research and therapeutic development .

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

389.03750 g/mol

Monoisotopic Mass

389.03750 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

Explore Compound Types